ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
Description
Ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a synthetic small molecule featuring a pyrrolo[3,2-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its structural resemblance to purine bases. Key functional groups include:
- A cyclopropyl substituent at position 3, contributing to steric and electronic modulation.
- A phenyl ring at position 7, providing hydrophobic interactions.
- A thioether-linked acetamido benzoate ester at position 2, enabling solubility and derivatization.
Structural characterization methods such as NMR and X-ray crystallography (using tools like SHELX ) are critical for confirming its conformation.
Properties
IUPAC Name |
ethyl 4-[[2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-2-34-25(33)17-8-10-18(11-9-17)28-21(31)15-35-26-29-22-20(16-6-4-3-5-7-16)14-27-23(22)24(32)30(26)19-12-13-19/h3-11,14,19,27H,2,12-13,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYICVZBDDXYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of the pyrrolo[3,2-d]pyrimidin-2-one moiety, followed by the introduction of the cyclopropyl and phenyl groups. The sulfanyl linkage is formed through a nucleophilic substitution reaction, attaching the pyrimidine derivative to the acetamido group. Finally, the benzoate ester is synthesized via esterification, completing the compound's structure.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes demands robust and reproducible methods. Advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes are employed to enhance yield and efficiency. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, primarily influenced by its functional groups. Common reactions include:
Oxidation: : The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions often target the carbonyl groups, resulting in the formation of alcohol derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, modifying the phenyl or pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Peracids or hydrogen peroxide in the presence of a catalyst.
Reduction: : Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitutions or nucleophiles such as thiols and amines for nucleophilic substitutions.
Major Products
The major products formed from these reactions vary widely, including sulfoxides, alcohols, and substituted aromatic compounds, each potentially altering the compound's bioactivity and applications.
Scientific Research Applications
Ethyl 4-[2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate finds applications across diverse scientific disciplines:
Chemistry: : Used as a building block in organic synthesis and material science.
Biology: : Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: : Evaluated for its pharmacological properties, including potential therapeutic effects against diseases.
Industry: : Incorporated into formulations for specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the functional groups and their interactions with the biological environment. Detailed studies on binding affinities, structural conformation changes, and downstream effects provide insights into its mode of action.
Comparison with Similar Compounds
Example 1: Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()
- Key Differences: Substituent at Position 3: Dipentylamino group vs. cyclopropyl in the target compound. Position 7: Both compounds retain a phenyl ring, but the analog includes a carboxylate ester, which may influence hydrolysis rates in vivo.
Example 2: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Key Differences :
- Core Heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyrrolo[3,2-d]pyrimidine. The pyrazole ring introduces additional nitrogen atoms, altering electron distribution and binding affinity.
- Substituents : Fluorine atoms at multiple positions enhance electronegativity and metabolic stability. The isopropylbenzamide group may improve target selectivity.
- Biological Relevance: Fluorinated analogs often exhibit enhanced pharmacokinetic profiles, as seen in this compound’s higher molecular weight (589.1 g/mol) and melting point (175–178°C) compared to non-fluorinated derivatives .
Substituent-Driven Property Variations
Electronic and Steric Effects
Solubility and Bioavailability
- Ester vs. Amide Terminal Groups : The benzoate ester in the target compound improves lipophilicity, whereas amide-terminated analogs (e.g., ) balance solubility and metabolic stability. Hydrolysis of the ester to a carboxylic acid in vivo could modulate activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
